

The Versatile Scaffold: N-Benzyltetrahydro-2H-pyran-4-amine in Modern Drug Discovery

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Compound of Interest

Compound Name: **N-Benzyltetrahydro-2H-pyran-4-amine**

Cat. No.: **B1289214**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous endeavor in pharmaceutical research. In this context, the strategic selection of molecular scaffolds plays a pivotal role in the design and synthesis of new drug candidates. **N-Benzyltetrahydro-2H-pyran-4-amine** has emerged as a particularly valuable building block in medicinal chemistry. Its unique combination of a conformationally restricted tetrahydropyran (THP) ring and a versatile primary amine, temporarily protected by a benzyl group, offers a gateway to a diverse range of biologically active molecules. This technical guide explores the potential applications of **N-Benzyltetrahydro-2H-pyran-4-amine** in drug discovery, with a focus on its role in the development of targeted cancer therapies, as well as novel analgesic and anti-inflammatory agents.

The tetrahydropyran moiety is increasingly recognized as a favorable bioisostere for cyclohexane rings in drug candidates.^[1] The introduction of the oxygen atom into the six-membered ring can lead to improved physicochemical properties, such as reduced lipophilicity and enhanced aqueous solubility, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.^[1] The amine functionality at the 4-position provides a convenient handle for the introduction of various pharmacophoric elements through a wide array of chemical transformations. The N-benzyl group serves as a reliable protecting group for the primary amine, which can be readily removed under standard hydrogenolysis conditions to unmask the reactive amine for subsequent synthetic steps.^{[2][3]}

Core Applications in Drug Discovery

Targeted Cancer Therapy: The Case of ATM Kinase Inhibitors

A prominent example showcasing the utility of the tetrahydro-2H-pyran-4-amine scaffold is in the development of inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical regulator of the DNA damage response (DDR) pathway, a key cellular process that maintains genomic integrity.^{[4][5][6]} In many cancers, the DDR pathway is dysregulated, making it an attractive target for therapeutic intervention. Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.^{[7][8]}

AZD0156: A Clinical Candidate with a Tetrahydropyran Moiety

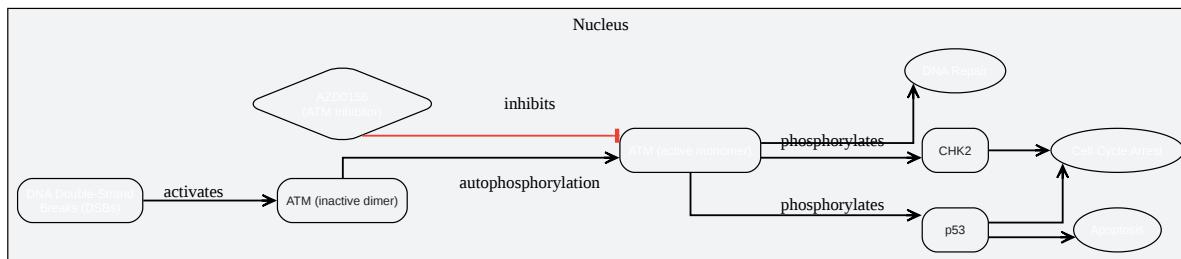
AstraZeneca's AZD0156 is a potent and selective, orally bioavailable ATM kinase inhibitor that has undergone clinical evaluation.^{[6][7]} While the direct synthesis of AZD0156 starts from a different precursor, its structure incorporates the critical tetrahydro-2H-pyran-4-yl moiety, highlighting the importance of this scaffold in achieving high potency and favorable drug-like properties. The synthesis of related imidazo[4,5-c]quinolin-2-one core ATM inhibitors has been described to involve a key Suzuki cross-coupling reaction.^[6]

Quantitative Data for ATM Inhibitors

Compound	Target	IC50 (nM)	Cell-based Potency (IC50, nM)	Key Features
AZD0156	ATM Kinase	0.58[4]	~1 (inhibition of ATM signaling)[5]	Potent, selective, orally bioavailable, brain-penetrant. [6][7]
KU-60019	ATM Kinase	6.3[9]	-	Highly selective over other PIKK family kinases.[9]
M3541	ATM Kinase	<1	9-64 (inhibition of ATM phosphorylation) [8]	Potent and selective, enhances radiotherapy effects.[8]
M4076	ATM Kinase	<1	9-64 (inhibition of ATM phosphorylation) [8][10]	Potent and selective, in clinical investigation.[8][10]

ATM Signaling Pathway and Inhibition

DNA double-strand breaks (DSBs), induced by ionizing radiation or chemotherapeutic agents, trigger the activation of ATM.[5] Activated ATM then phosphorylates a cascade of downstream substrates, including p53 and CHK2, to initiate cell cycle arrest, DNA repair, or apoptosis.[1][4] [6] ATM inhibitors like AZD0156 block the kinase activity of ATM, thereby preventing the phosphorylation of its downstream targets.[7] This abrogation of the DNA damage response leads to the accumulation of DNA damage and ultimately, cancer cell death.



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Figure 1: Simplified ATM signaling pathway in response to DNA double-strand breaks and its inhibition by AZD0156.

Analgesic and Anti-inflammatory Agents

The **N-Benzyltetrahydro-2H-pyran-4-amine** scaffold is also a promising starting point for the development of novel analgesic and anti-inflammatory drugs.[11] The tetrahydropyran ring can be found in molecules targeting various pathways involved in pain and inflammation.

Cannabinoid Receptor 2 (CB2) Agonists for Inflammatory Pain

Selective agonists of the cannabinoid receptor 2 (CB2) have shown potential as therapeutic agents for treating inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. A pyrimidine carboxamide derivative incorporating a tetrahydropyran-4-ylmethylamine moiety, GW842166X, was identified as a selective and potent CB2 agonist.[12]

Quantitative Data for a CB2 Receptor Agonist

Compound	Target	Oral ED50 (mg/kg)	Indication
GW842166X	CB2 Receptor	0.1 (rat FCA model)	Inflammatory Pain

Experimental Workflow for Drug Discovery

The general workflow for discovering and developing new drug candidates from **N-Benzyltetrahydro-2H-pyran-4-amine** involves several key stages, from initial synthesis to preclinical evaluation.

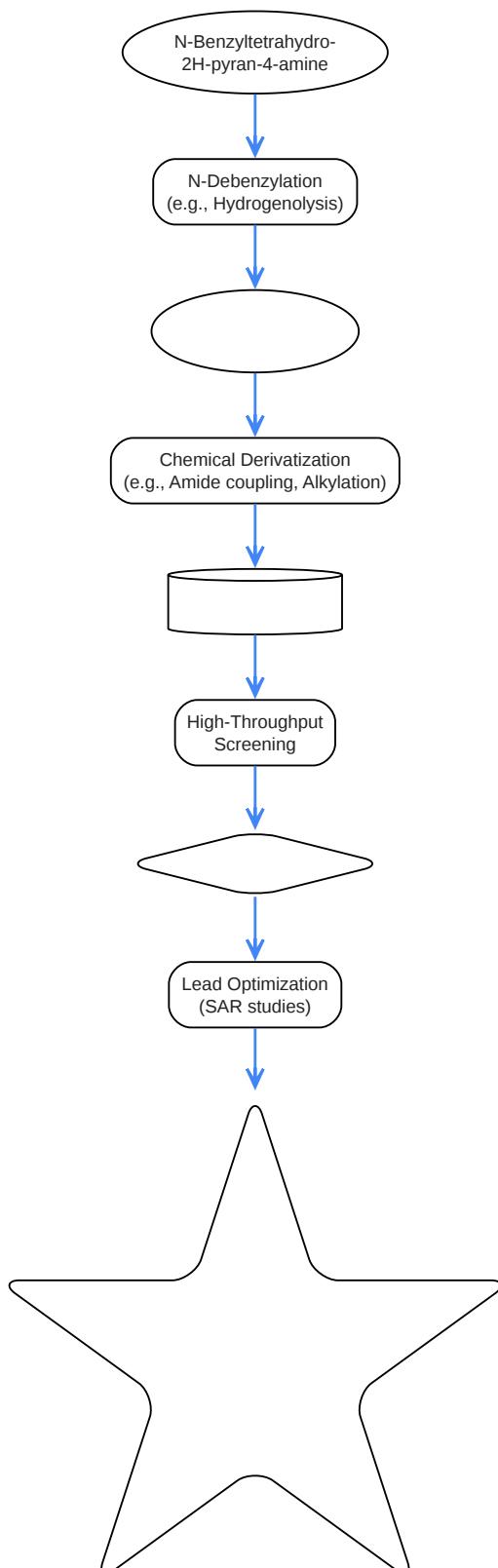
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Figure 2: General experimental workflow for the development of drug candidates from **N-Benzyltetrahydro-2H-pyran-4-amine**.

Experimental Protocols

Synthesis of Tetrahydro-2H-pyran-4-amine from **N-Benzyltetrahydro-2H-pyran-4-amine** (Debenzylation)

Principle: The N-benzyl protecting group can be effectively removed by catalytic transfer hydrogenation or catalytic hydrogenation to yield the free primary amine.

Materials:

- **N-Benzyltetrahydro-2H-pyran-4-amine**
- 10% Palladium on carbon (Pd/C)
- Ammonium formate or Hydrogen gas
- Methanol (MeOH)
- Celite

Protocol (Catalytic Transfer Hydrogenation):[3]

- To a stirred suspension of **N-Benzyltetrahydro-2H-pyran-4-amine** (1 equivalent) and 10% Pd/C (equal weight to the substrate) in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.
- Reflux the resulting reaction mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter the catalyst through a celite pad.
- Wash the celite pad with chloroform.
- Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired tetrahydro-2H-pyran-4-amine.

In Vitro ATM Kinase Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by purified ATM kinase.

Materials:[\[8\]](#)

- Purified recombinant ATM protein
- ATM kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂)
- Substrate (e.g., p53-derived peptide)
- ATP (at a concentration near the Km for ATM)
- Test compound (dissolved in DMSO)
- [γ -³³P]ATP
- Phosphocellulose paper
- Scintillation counter

Protocol:[\[8\]](#)

- Prepare serial dilutions of the test compound in DMSO.
- In a reaction well, combine the ATM kinase assay buffer, purified ATM protein, and the peptide substrate.
- Add the diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no ATM).
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ -³³P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- Quantify the amount of incorporated ^{33}P in each spot using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Cancer cell line of interest
- Complete cell culture medium
- Test compound
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Protocol:[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the test compound and incubate for the desired duration (e.g., 72 hours).
- Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

- Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC₅₀ value.

Conclusion

N-Benzyltetrahydro-2H-pyran-4-amine stands out as a highly valuable and versatile scaffold in the landscape of modern drug discovery. Its incorporation into molecules targeting critical pathways in cancer, such as the DNA damage response, has led to the development of promising clinical candidates like the ATM inhibitor AZD0156. Furthermore, the inherent structural and physicochemical advantages of the tetrahydropyran-4-amine core make it an attractive starting point for the design of novel analgesics and anti-inflammatory agents. The straightforward chemistry for its deprotection and subsequent derivatization allows for the rapid generation of diverse compound libraries for high-throughput screening. As researchers continue to explore novel chemical space, the strategic application of scaffolds like **N-Benzyltetrahydro-2H-pyran-4-amine** will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

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